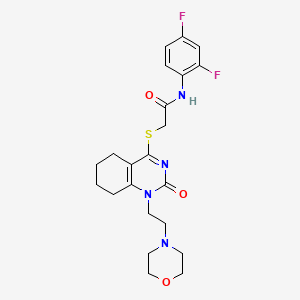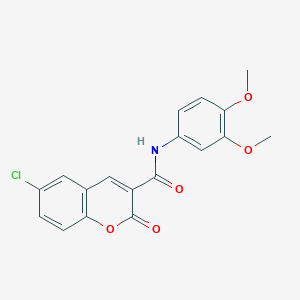![molecular formula C14H16N2O2 B2533608 Ácido 3-[4-(3,5-Dimetil-pirazol-1-il)-fenil]-propiónico CAS No. 957290-80-1](/img/structure/B2533608.png)
Ácido 3-[4-(3,5-Dimetil-pirazol-1-il)-fenil]-propiónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid is an organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, connected to a phenyl ring, which is further linked to a propionic acid moiety
Aplicaciones Científicas De Investigación
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the synthesis of coordination complexes and as a ligand in catalysis.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
Mode of Action
It is known that pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Análisis Bioquímico
Biochemical Properties
Pyrazole-based compounds, including this one, are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that pyrazole derivatives can have a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazole derivatives can change over time, and these compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazole derivatives can vary with dosage, and these compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrazole derivatives can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
It is known that pyrazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid typically involves the following steps:
Formation of 3,5-Dimethylpyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.
Coupling with Phenyl Ring: The 3,5-dimethylpyrazole is then coupled with a phenyl ring through a suitable linker, often using a palladium-catalyzed coupling reaction.
Introduction of Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring and pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the phenyl and propionic acid groups.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of propionic acid.
1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene: Contains two pyrazole rings connected by a benzene ring.
Uniqueness
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid is unique due to its combination of a pyrazole ring with dimethyl substitutions, a phenyl ring, and a propionic acid group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal and materials chemistry .
Propiedades
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-9-11(2)16(15-10)13-6-3-12(4-7-13)5-8-14(17)18/h3-4,6-7,9H,5,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVUVAJZAGAJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2533526.png)
![4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2533527.png)
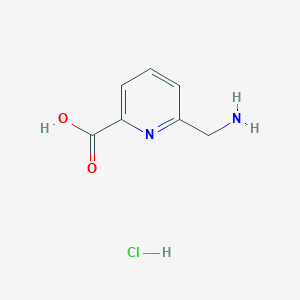

![5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one](/img/new.no-structure.jpg)
![2-[(4-Bromophenyl)amino]ethan-1-ol](/img/structure/B2533536.png)
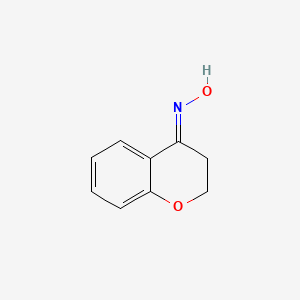
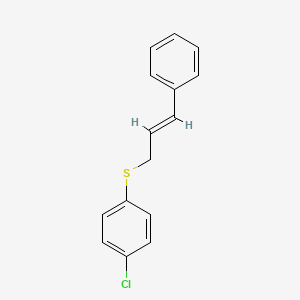
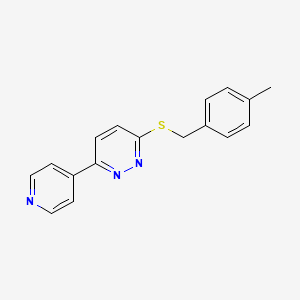
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2533543.png)
![4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide](/img/structure/B2533544.png)
